2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide
CAS No.:
Cat. No.: VC17690490
Molecular Formula: C12H24N2O
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O |
|---|---|
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 2-methyl-N-piperidin-4-yl-N-propylpropanamide |
| Standard InChI | InChI=1S/C12H24N2O/c1-4-9-14(12(15)10(2)3)11-5-7-13-8-6-11/h10-11,13H,4-9H2,1-3H3 |
| Standard InChI Key | AEDBTHYGLNJMBA-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(C1CCNCC1)C(=O)C(C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Propanamide backbone: A three-carbon chain with a terminal amide group.
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Methyl substitution: A methyl group at the second carbon, influencing steric and electronic properties.
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Piperidin-4-yl-propylamine moiety: A piperidine ring (six-membered heterocycle with one nitrogen atom) attached via a propyl chain to the amide nitrogen .
The molecular formula is C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O, with a calculated molecular weight of 212.33 g/mol. Key structural features include:
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Hydrogen bond acceptors: 3 (amide oxygen and piperidine nitrogen).
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Rotatable bonds: 6, conferring conformational flexibility.
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logP: Estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Comparative Structural Analysis
Table 1 contrasts 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide with related piperidine derivatives:
The absence of aromatic or sulfonyl groups in 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide distinguishes it from analogs like M306-1851, potentially reducing off-target interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis protocols are published for this compound, analogous methods for piperidine-containing amides suggest two viable routes:
Route 1: Amide Coupling
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Piperidine precursor preparation: 4-Aminopiperidine is alkylated with 1-bromopropane under basic conditions to form N-propylpiperidin-4-amine .
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Propanamide formation: Reaction with 2-methylpropanoic acid chloride in dichloromethane, catalyzed by triethylamine.
Route 2: Reductive Amination
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Ketone intermediate: 2-Methylpropanoic acid is converted to its ethyl ester, then treated with N-propylpiperidin-4-amine.
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Catalytic hydrogenation: Palladium on carbon facilitates reductive amination to yield the target compound .
Yield optimization (typically 60–75%) requires careful control of reaction temperature (40–60°C) and stoichiometric ratios .
Reactivity Profile
The compound’s reactivity is dominated by:
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Amide hydrolysis: Susceptible to acidic or basic conditions, cleaving into 2-methylpropanoic acid and N-propylpiperidin-4-amine.
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Piperidine ring modifications: Quaternization at the nitrogen with alkyl halides or oxidation to N-oxides under mild conditions .
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Methyl group functionalization: Free radical halogenation at the methyl position, though steric hindrance limits efficiency .
Future Directions and Research Gaps
Priority Investigations
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Crystallographic studies: To resolve binding modes with Bcl-xL and MAO-B.
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ADMET profiling: In vitro assays for permeability, metabolic clearance, and genotoxicity.
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Analog synthesis: Introducing fluorinated methyl groups to enhance metabolic stability .
Clinical Translation Challenges
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